

Application Note: NH-Transfer Protocols Using S,S-Diphenylsulfilimine

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: *S,S-Diphenylsulfilimine*

CAS No.: 36744-90-8

Cat. No.: B1605948

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Executive Summary

The direct introduction of a "free" (unprotected) NH group into organic molecules is a high-value transformation in medicinal chemistry, often circumventing the need for protection/deprotection sequences. **S,S-Diphenylsulfilimine** ($\text{Ph}_2\text{S}=\text{NH}$), available commercially as a stable monohydrate, serves as a practical "NH" synthon. Upon N-transfer, it releases diphenyl sulfide (Ph_2S), which can be recovered. This guide details the preparation of the free reagent and its application in Iridium-catalyzed allylic amination (synthesis of primary allylic amines) and Nucleophilic Aziridination.

Chemical Properties & Reagent Preparation[1][2][3][4][5][6][7][8][9][10][11]

While $\text{Ph}_2\text{S}=\text{NH}$ is often sold as a monohydrate ($\text{Ph}_2\text{S}=\text{NH}\cdot\text{H}_2\text{O}$), certain catalytic applications require the anhydrous free base or specific handling to prevent catalyst deactivation.

Properties

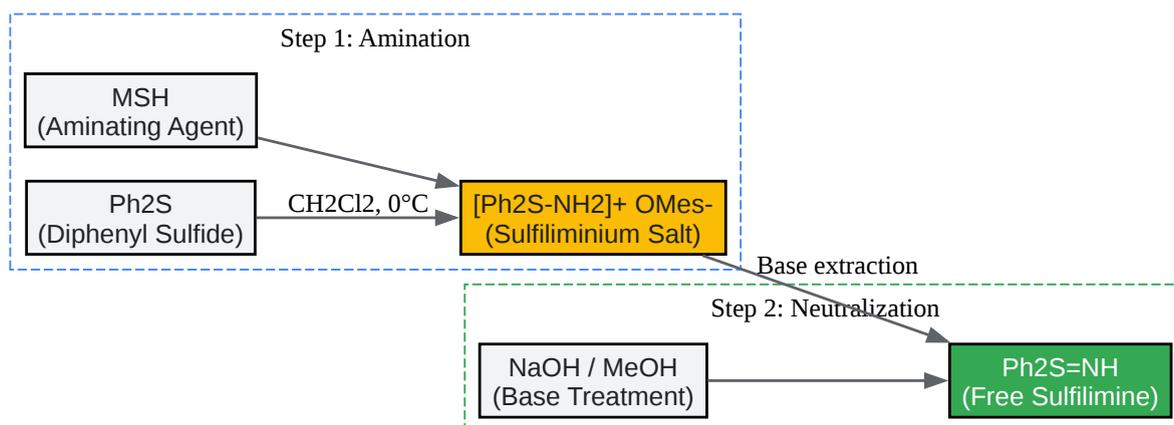
- CAS: 68837-61-6 (Monohydrate)
- Appearance: White to off-white crystalline solid.

- **Stability:** The monohydrate is stable at room temperature. The anhydrous free base is hygroscopic and should be stored under inert gas at -20°C to prevent hydrolysis or oligomerization.
- **Byproduct:** Diphenyl sulfide (Ph_2S) – distinct odor; removable via column chromatography (non-polar).

Protocol A: Preparation of Free S,S-Diphenylsulfilimine

For applications requiring strictly anhydrous conditions (though many tolerate the hydrate).

Principle: Deprotonation of the sulfiliminium salt derived from diphenyl sulfide.



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Figure 1: Generation of free sulfilimine from sulfide precursors.

Step-by-Step:

- **Amination:** Dissolve diphenyl sulfide (1.0 equiv) in CH_2Cl_2 (0.5 M). Add O-mesitylenesulfonylhydroxylamine (MSH) (1.1 equiv) portion-wise at 0°C . Stir for 2 hours.
- **Precipitation:** Add Et_2O to precipitate the white sulfiliminium salt. Filter and dry.[1]

- Neutralization: Suspend the salt in MeOH. Add 10% aqueous NaOH (1.5 equiv) at 0°C. Stir for 10 min.
- Extraction: Extract with CH₂Cl₂. Dry organic layer over K₂CO₃ (avoid acidic drying agents like MgSO₄ which might revert the equilibrium).
- Concentration: Evaporate solvent to yield Ph₂S=NH as a white solid. Use immediately or store at -20°C.

Application 1: Enantioselective Synthesis of Primary Allylic Amines

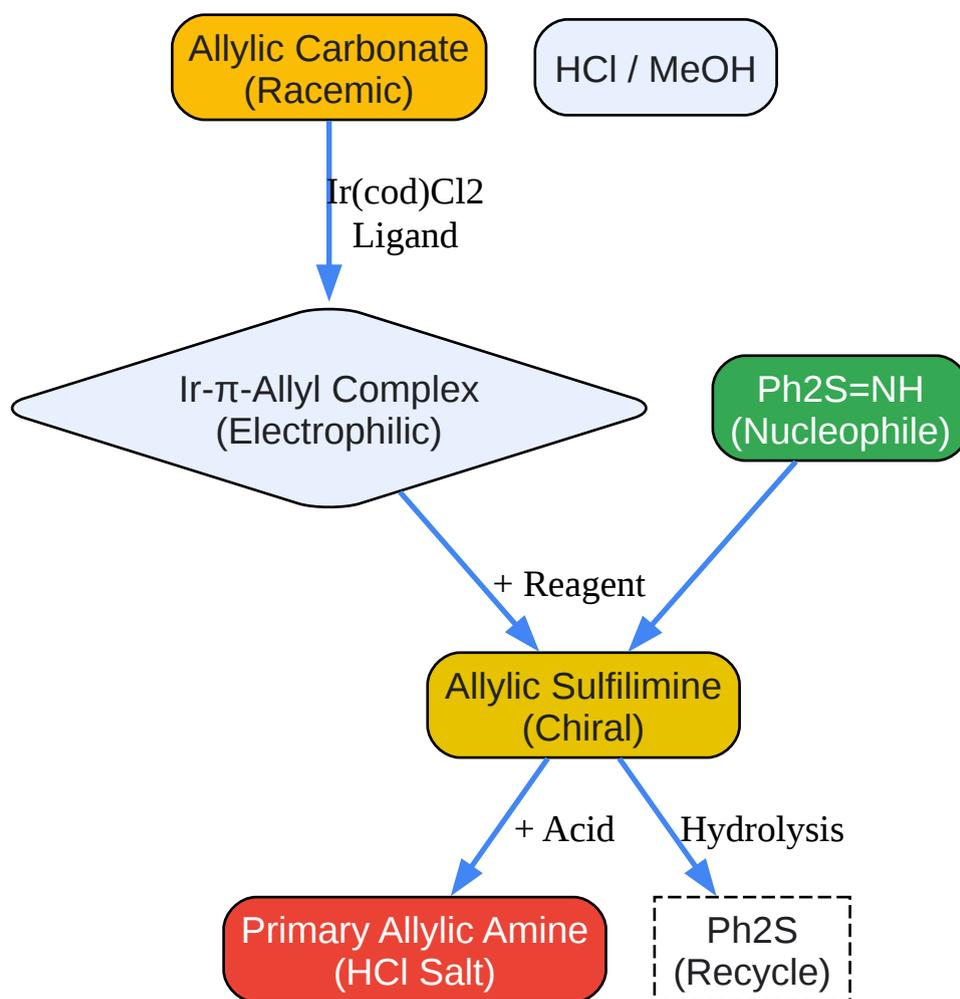
Reference: Grange, R. L., et al. Chem. Sci., 2015, 6, 777-781.[\[2\]](#)[\[3\]](#)[\[4\]](#)

This is the "killer application" for Ph₂S=NH. It acts as a nucleophile in an Iridium-catalyzed allylic substitution.[\[5\]](#) The resulting allylic sulfilimine is easily hydrolyzed to a primary amine, avoiding the harsh deprotection required for phthalimides or sulfonamides.

Mechanism

The Ir-catalyst forms a

-allyl complex. Ph₂S=NH attacks the allyl terminus. The resulting product is an allylic sulfilimine. Treatment with acid cleaves the S=N bond, releasing Ph₂S and the primary amine salt.



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Figure 2: Ir-catalyzed allylic amination workflow using Ph₂S=NH.

Protocol B: Ir-Catalyzed Allylic Amination

Reagents:

- [Ir(cod)Cl]₂ (2 mol%)[4]
- Chiral Phosphoramidite Ligand (4 mol%)
- Allylic Carbonate (1.0 equiv)
- **S,S-Diphenylsulfilimine** Monohydrate (1.1 equiv)

- Solvent: CH₂Cl₂ (anhydrous)

Procedure:

- Catalyst Activation: In a flame-dried vial, mix [Ir(cod)Cl]₂ and the phosphoramidite ligand in CH₂Cl₂. Stir at RT for 10 min. Add propylamine (1.0 equiv relative to Ir) to activate the catalyst (forming the active species). Stir 10 min, then remove volatiles in vacuo if necessary (or proceed if using optimized pre-catalyst).
- Reaction: Dissolve the activated catalyst in CH₂Cl₂. Add the allylic carbonate.[6]
- Addition: Add Ph₂S=NH·H₂O (1.1 equiv). Note: The monohydrate is often tolerated, but adding MgSO₄ or using the free base improves yields for sensitive substrates.
- Incubation: Stir at 35°C for 16–24 hours.
- Hydrolysis (One-Pot): Add 1N HCl (aq) or HCl in dioxane to the reaction mixture. Stir for 1 hour at RT.
- Workup: Wash with Et₂O (removes Ph₂S byproduct). Basify the aqueous layer (NaOH) and extract with CH₂Cl₂ to obtain the primary allylic amine.

Data Summary: Substrate Scope (Representative)

Substrate (R)	Product (Primary Amine)	Yield (%)	ee (%)
Phenyl (Linear)	1-Phenylprop-2-en-1-amine	88%	96%
Naphthyl	1-(1-Naphthyl)prop-2-en-1-amine	81%	94%
Alkyl (n-Pr)	Hex-1-en-3-amine	74%	97%

Application 2: Nucleophilic Aziridination of Enones

Reference: Furukawa, N., et al. Tetrahedron, 1980, 36, 73.

Unlike Rh-catalyzed aziridination (which uses electrophilic nitrenes on electron-rich alkenes), $\text{Ph}_2\text{S}=\text{NH}$ reacts with electron-deficient alkenes (Michael acceptors) to form aziridines.

Protocol C: Aziridination of Chalcones

Principle: $\text{Ph}_2\text{S}=\text{NH}$ adds to the

-carbon of an

-unsaturated ketone. The resulting enolate displaces Ph_2S in an intramolecular

-type ring closure.

Procedure:

- Setup: Charge a flask with Chalcone (1.0 mmol) and Toluene (5 mL).
- Reagent: Add $\text{Ph}_2\text{S}=\text{NH}$ (1.2 mmol).
- Conditions: Heat to reflux (110°C) for 3–6 hours.
- Monitoring: Monitor by TLC. The disappearance of the enone and formation of a more polar spot indicates conversion.
- Workup: Cool to RT. Concentrate. Purify via silica gel chromatography.
 - Note: The product is an NH-aziridine (2-benzoyl-3-phenylaziridine).
 - Caution: NH-aziridines are sensitive to ring opening on acidic silica. Use basified silica (1% Et_3N in eluent) for purification.

Troubleshooting & Expert Tips

Handling the "Free NH"

The NH proton in $\text{Ph}_2\text{S}=\text{NH}$ is weakly acidic (

~ 10-11). It can be deprotonated by strong bases (NaH, BuLi) to form the anion $[\text{Ph}_2\text{S}=\text{N}]^-$, which is a potent nucleophile. However, in the protocols above, it is used as the neutral species.

Removing Diphenyl Sulfide (Ph₂S)

The ubiquitous byproduct, Ph₂S, is a foul-smelling oil.

- Removal: It is highly lipophilic. In the Amine Synthesis (Protocol B), an acid-base extraction is the best method:
 - Acidify reaction (Amine → Ammonium salt; Ph₂S stays organic).
 - Wash aqueous layer with Hexanes/Ether (removes Ph₂S).
 - Basify aqueous layer and extract Amine.

Storage

Store Ph₂S=NH·H₂O in a brown bottle at 4°C. If the solid turns yellow or smells strongly of sulfide, it has partially decomposed. Recrystallize from EtOAc/Hexanes if necessary.

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